4-chloro-N-(1-cyano-1-methylpropyl)benzamide
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Overview
Description
4-chloro-N-(1-cyano-1-methylpropyl)benzamide is an organic compound with the molecular formula C11H12ClN2O It is a derivative of benzamide, featuring a chloro substituent on the benzene ring and a cyano group attached to a methylpropyl chain
Mechanism of Action
Mode of Action
As a benzamide derivative, it may interact with its targets through nucleophilic reactions . The presence of the chloro group on the benzene ring could potentially enhance the rate of substitution reactions .
Biochemical Pathways
Benzamide derivatives have been shown to be involved in various biochemical pathways, including those related to the metabolism of aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-cyano-1-methylpropyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-cyano-1-methylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-cyano-1-methylpropyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted benzamides with various functional groups.
Hydrolysis: 4-chlorobenzoic acid and 1-cyano-1-methylpropylamine.
Reduction: 4-chloro-N-(1-aminomethylpropyl)benzamide.
Scientific Research Applications
4-chloro-N-(1-cyano-1-methylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-phenylbenzamide: Similar structure but lacks the cyano and methylpropyl groups.
4-chloro-N-(3-methoxypropyl)benzamide: Similar structure with a methoxypropyl group instead of a cyano group.
4-chloro-N-(1-cyanoethyl)benzamide: Similar structure with a shorter cyanoethyl chain.
Uniqueness
4-chloro-N-(1-cyano-1-methylpropyl)benzamide is unique due to the presence of both a cyano group and a chloro substituent, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research.
Properties
IUPAC Name |
4-chloro-N-(2-cyanobutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-3-12(2,8-14)15-11(16)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBNWYPWTZGNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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